molecular formula C13H13NO3 B15067304 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline CAS No. 41478-40-4

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B15067304
CAS No.: 41478-40-4
M. Wt: 231.25 g/mol
InChI Key: RBSXBWXTLRTKAH-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is an organic compound with the molecular formula C₁₃H₁₃NO₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7-methoxyquinoline with sodium methoxide in methanol, followed by cyclization to form the furoquinoline structure . The reaction conditions usually require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets .

Properties

IUPAC Name

4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXBWXTLRTKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3CCOC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554787
Record name 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41478-40-4
Record name 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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